Terpendole E

Description

This compound has been reported in Albophoma yamanashiensis and Tolypocladium cylindrosporum with data available.

structure in first source

Structure

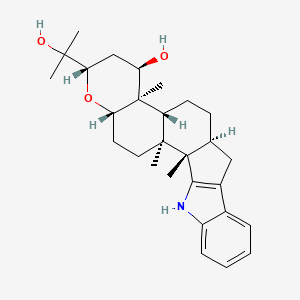

3D Structure

Properties

IUPAC Name |

(1S,2S,5S,7S,9R,10R,11R,14S)-7-(2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO3/c1-25(2,31)23-15-21(30)27(4)20-11-10-16-14-18-17-8-6-7-9-19(17)29-24(18)28(16,5)26(20,3)13-12-22(27)32-23/h6-9,16,20-23,29-31H,10-15H2,1-5H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIMXYKHRBHSG-KYYKPQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Terpendole E as a Natural Product Inhibitor of the Mitotic Kinesin Eg5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terpendole E, a natural indole-diterpene, and its role as a potent and specific inhibitor of the human mitotic kinesin Eg5 (also known as KSP or KIF11). Eg5 is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for cancer chemotherapy. This compound's unique mechanism of action and its efficacy against cell lines resistant to other Eg5 inhibitors mark it as a promising lead compound for the development of novel antimitotic agents.

Introduction to this compound and its Target, Eg5

This compound is a fungal metabolite originally isolated from Albophoma yamanashiensis.[1] While initially investigated for other properties, it was rediscovered as the first natural product inhibitor of the mitotic kinesin Eg5.[2][3]

Eg5 is a member of the kinesin-5 family, a group of plus-end-directed microtubule motor proteins.[4] Its primary function is to establish and maintain the bipolar mitotic spindle by sliding antiparallel microtubules apart, pushing the centrosomes to opposite poles of the cell.[5][6] Inhibition of Eg5's motor activity prevents centrosome separation, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest, which can ultimately trigger apoptotic cell death.[4][5][7] Because Eg5 is primarily active in proliferating cells, its inhibitors are expected to have a more favorable safety profile than traditional antimitotic drugs like taxanes and vinca alkaloids, which target the ubiquitous microtubule network.[1][7]

Mechanism of Action

This compound exerts its antimitotic effect by directly inhibiting the motor and microtubule-stimulated ATPase activities of human Eg5.[2][8] This inhibition disrupts the normal process of mitosis, causing cells to arrest in the M phase with a distinct monoastral spindle phenotype, where a single aster of microtubules radiates from unseparated centrosomes.[2]

A significant finding is that this compound and its analogues exhibit a different binding site and/or inhibitory mechanism compared to many synthetic Eg5 inhibitors, such as S-trityl-L-cysteine (STLC).[9] This is evidenced by the ability of this compound to inhibit Eg5 mutants that are resistant to STLC and other inhibitors that bind to the allosteric loop L5.[9][10] This suggests that this compound could be effective against cancers that have developed resistance to other L5-binding Eg5 inhibitors.

Quantitative Data on this compound Activity

The inhibitory and cytotoxic effects of this compound have been quantified in various assays. The following tables summarize the key data.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (μM) | Exposure Time | Reference |

| A2780 | Ovarian Carcinoma | MTT Assay | 31.1 | 48 hrs | [8] |

| A549 | Lung Carcinoma | MTT Assay | 18.82 | 48 hrs | [8] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Structure-Activity Relationships (SAR)

Studies on natural derivatives of this compound have provided insights into the structural features crucial for its activity. The paspaline-like indole-diterpene skeleton is considered essential for Eg5 inhibition.[10] It has been observed that further oxidation of the molecule, with the exception of the 11-position, as well as additional prenylation, leads to a decrease in its inhibitory activity against Eg5.[10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical workflow for its evaluation.

Caption: Mechanism of Eg5 Inhibition by this compound.

Caption: Workflow for Evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's activity.

Eg5 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein, which is essential for its function.

-

Objective: To determine the IC50 value of this compound for the inhibition of microtubule-activated Eg5 ATPase activity.

-

Materials:

-

Recombinant human Eg5 motor domain.

-

Taxol-stabilized microtubules.

-

Assay Buffer: e.g., 15 mM PIPES (pH 7.0), 1 mM MgCl₂, 50 nM Microtubules, 20 µM Paclitaxel.[7]

-

ATP (including a radiolabeled or fluorescent analog if using a corresponding detection method).

-

This compound stock solution (in DMSO).

-

Phosphate detection reagent (e.g., Malachite Green) or ADP detection kit.[7]

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, Eg5 protein, and microtubules.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture in a 96-well plate.[7]

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to Eg5.

-

Initiate the reaction by adding a defined concentration of ATP (e.g., 200 µM).[7]

-

Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific time during which the reaction is linear.

-

Stop the reaction (e.g., by adding EDTA or acid).

-

Quantify the amount of inorganic phosphate (Pi) or ADP produced. For example, using a Malachite Green-based colorimetric assay to detect Pi.

-

Plot the rate of ATP hydrolysis against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

-

Objective: To determine the IC50 of this compound for growth inhibition in a specific cancer cell line.

-

Materials:

-

Human cancer cell line (e.g., A549, HeLa).

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).[8]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Objective: To determine if this compound treatment causes an accumulation of cells in the M-phase of the cell cycle.

-

Materials:

-

Human cancer cell line.

-

Complete cell culture medium.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., ice-cold 70% ethanol).

-

DNA staining solution (e.g., PBS containing Propidium Iodide (PI) and RNase A).

-

-

Procedure:

-

Culture cells and treat them with this compound at various concentrations (or a vehicle control) for a set time (e.g., 24 hours).

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cells in the DNA staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Analyze the resulting data using appropriate software to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.

-

Immunofluorescence Microscopy for Spindle Visualization

This method allows for the direct visualization of the mitotic spindle and chromosomes to confirm the phenotypic effect of Eg5 inhibition.

-

Objective: To visually confirm the formation of monoastral spindles in cells treated with this compound.

-

Materials:

-

Human cancer cell line.

-

This compound.

-

Coverslips in a culture dish.

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., PBS with 1% BSA).

-

Primary antibody: mouse anti-α-tubulin antibody.

-

Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488).

-

Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole).

-

Antifade mounting medium.

-

-

Procedure:

-

Grow cells on coverslips and treat with this compound (and a vehicle control) for a period sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary anti-α-tubulin antibody to label the microtubules.

-

Wash the cells and incubate with the fluorescently-labeled secondary antibody.

-

Wash the cells and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. In untreated mitotic cells, a bipolar spindle with chromosomes aligned at the metaphase plate will be visible. In this compound-treated cells, mitotic cells will exhibit a monoastral spindle with chromosomes arranged in a rosette around the single aster.

-

Conclusion

This compound stands out as a significant natural product inhibitor of the mitotic kinesin Eg5. Its ability to inhibit Eg5 through a mechanism potentially different from many synthetic inhibitors provides a valuable avenue for overcoming drug resistance. The data clearly demonstrate its ability to induce mitotic arrest and cytotoxicity in cancer cells. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this compound and its analogues as potential next-generation anticancer therapeutics. Its unique properties warrant continued exploration and development in the field of oncology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A novel action of this compound on the motor activity of mitotic Kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound and its derivative inhibit STLC- and GSK-1-resistant Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure‐Activity Relationships of this compound and Its Natural Derivatives. | Semantic Scholar [semanticscholar.org]

Terpendole E: A Fungal Indole-Diterpene with Potent Antimitotic Activity - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpendole E, a hexacyclic indole-diterpenoid first isolated from the fungus Chaunopycnis alba, has emerged as a significant natural product with potent and specific inhibitory activity against the mitotic kinesin Eg5. This motor protein is essential for the formation of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division. By disrupting the function of Eg5, this compound induces mitotic arrest, making it a compelling lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound, with a focus on its mechanism of action as an Eg5 inhibitor. Detailed experimental methodologies, quantitative data, and visual representations of key pathways and workflows are presented to support further research and development in this area.

Introduction

The search for novel antimitotic agents that can overcome the limitations of existing tubulin-targeting drugs has led to the exploration of alternative cellular targets. One such target is the kinesin spindle protein (KSP), also known as Eg5, a member of the kinesin-5 family of motor proteins. Eg5 plays a crucial role in the early stages of mitosis by establishing and maintaining the bipolar spindle. Its inhibition leads to the formation of characteristic monoastral spindles and cell cycle arrest in mitosis, ultimately triggering apoptosis in cancer cells.

This compound was rediscovered as a potent and specific inhibitor of Eg5 through screening of microbial products.[1] Unlike many other Eg5 inhibitors that bind to the L5 loop, this compound is suggested to have a different binding site and/or inhibitory mechanism.[2] This unique mode of action, coupled with its natural origin, makes this compound a valuable tool for studying mitotic mechanisms and a promising scaffold for the design of new anticancer drugs.

Discovery and Fungal Source

This compound is a secondary metabolite produced by the fungus Chaunopycnis alba, also known by its synonym Albophoma yamanashiensis.[3] It belongs to the large and structurally diverse class of indole-diterpenoids, which are characterized by a common core structure derived from geranylgeranyl diphosphate (GGPP) and an indole moiety.[4] The biosynthesis of this compound is a complex process involving a dedicated gene cluster that encodes for several key enzymes, including prenyltransferases, a terpene cyclase, and various monooxygenases.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is critical for the identification and characterization of the compound.

| Property | Value |

| Molecular Formula | C₂₈H₃₉NO₃ |

| Molecular Weight | 437.62 g/mol |

| Appearance | White powder |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (1H, s, NH), 7.45 (1H, d, J=7.8 Hz), 7.20-7.05 (2H, m), 4.01 (1H, dd, J=10.5, 4.5 Hz), 3.65 (1H, m), ... (Additional characteristic peaks) |

| ¹³C NMR (CDCl₃) | δ (ppm): 137.2, 135.8, 127.9, 121.8, 119.5, 118.2, 110.9, 109.8, 83.5, 78.9, 72.1, 58.3, 55.4, 49.8, 42.1, 39.8, 39.5, 37.2, 34.5, 31.9, 29.7, 27.3, 25.8, 24.9, 22.7, 14.1 |

| Mass Spectrometry | ESI-MS m/z: 438 [M+H]⁺ |

Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

While a definitive, universally optimized protocol for the isolation of this compound has not been published, the following methodologies are based on established techniques for the extraction and purification of indole diterpenoids from fungal sources.

Fungal Culture and Fermentation

Chaunopycnis alba can be cultured on a solid-state fermentation medium to promote the production of secondary metabolites.

-

Media Preparation: A solid medium consisting of rice or a mixture of rice and other grains provides a suitable substrate. The medium is autoclaved to ensure sterility.

-

Inoculation: A pure culture of Chaunopycnis alba is used to inoculate the sterile solid medium.

-

Incubation: The inoculated medium is incubated at a controlled temperature (typically 25-28°C) for a period of 2-4 weeks to allow for fungal growth and production of this compound.

Extraction

-

Solvent Extraction: The solid fermented material is extracted exhaustively with an organic solvent such as ethyl acetate or methanol. This can be done by soaking the material in the solvent and agitating it for several hours, followed by filtration. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

A multi-step chromatographic approach is typically required to isolate this compound from the complex crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC. A C18 column with a mobile phase gradient of acetonitrile and water is a common choice for separating indole diterpenoids. The elution is monitored by UV detection, and the peak corresponding to this compound is collected.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR and MS).

Biological Activity and Mechanism of Action

This compound's primary biological activity is the specific inhibition of the mitotic kinesin Eg5.

Quantitative Activity Data

While a comprehensive table of IC₅₀ values from multiple studies is not available, research has consistently demonstrated the potent inhibition of Eg5 by this compound. The inhibitory concentration is typically in the low micromolar to nanomolar range, depending on the specific assay conditions.

| Assay Type | Target | Reported IC₅₀ Range |

| Microtubule-stimulated ATPase | Human Eg5 | 140 nM - 1.0 µM[3] |

| Mitotic Arrest in HeLa cells | - | ~700 nM |

Note: These values are indicative and may vary between different experimental setups.

Signaling Pathway and Mechanism of Action

Eg5 is a plus-end directed motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle. It functions as a homotetramer, with motor domains at both ends that can simultaneously bind to and slide antiparallel microtubules apart. This "pushing" force is critical for the separation of the centrosomes and the establishment of a stable bipolar spindle.

This compound inhibits the ATPase activity of Eg5, which is necessary for its motor function.[1] This inhibition prevents Eg5 from sliding microtubules, leading to the collapse of the forming spindle and the formation of a monoastral spindle, where all chromosomes are attached to a single spindle pole. This triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and characterization of this compound from its fungal source.

Biosynthetic Pathway

The biosynthesis of this compound begins with the precursors geranylgeranyl diphosphate (GGPP) and indole-3-glycerol phosphate. A series of enzymatic reactions catalyzed by proteins encoded in the ter gene cluster, including prenyltransferases (TerC and TerF), a terpene cyclase (TerB), and monooxygenases (TerM, TerQ, TerP, and TerK), lead to the formation of the complex hexacyclic structure of this compound.[3] Notably, this compound is a key intermediate in the biosynthesis of other terpendole compounds. Disruption of the terP gene, which encodes an enzyme that converts this compound to downstream metabolites, has been shown to lead to the overproduction of this compound.[3]

Conclusion and Future Perspectives

This compound represents a fascinating example of a complex fungal secondary metabolite with significant potential in cancer drug discovery. Its specific inhibition of the mitotic kinesin Eg5 through a potentially novel mechanism of action makes it an attractive lead compound for the development of next-generation antimitotic agents. Further research is warranted to fully elucidate its binding site on Eg5, which could open new avenues for structure-based drug design. Moreover, optimization of the fungal fermentation and purification processes, potentially through metabolic engineering of the Chaunopycnis alba strain, could enhance the supply of this valuable natural product for preclinical and clinical development. The in-depth understanding of the discovery, isolation, and biological activity of this compound provided in this technical guide serves as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery and cancer therapeutics.

References

- 1. A novel action of this compound on the motor activity of mitotic Kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its derivative inhibit STLC- and GSK-1-resistant Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a kinesin Eg5 inhibitor, is a key biosynthetic intermediate of indole-diterpenes in the producing fungus Chaunopycnis alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

The Biosynthetic Pathway of Terpendole E in Chaunopycnis alba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpendole E, a potent inhibitor of the mitotic kinesin Eg5, is a hexacyclic indole-diterpene natural product synthesized by the fungus Chaunopycnis alba. Its unique biological activity has positioned it as a promising lead compound for the development of novel anticancer therapeutics. Understanding its biosynthesis is crucial for optimizing production and enabling the generation of novel analogs through metabolic engineering. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, the enzymes involved, and the experimental methodologies used to elucidate this complex process.

Introduction to this compound

This compound was initially isolated from Albophoma yamanashiensis (synonymous with Chaunopycnis alba) and was later identified as the first natural product inhibitor of the mitotic kinesin Eg5.[1] Eg5 plays a critical role in the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest in mitosis, making it an attractive target for cancer therapy. The complex chemical structure of this compound presents significant challenges for total synthesis, highlighting the importance of its biological production.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound in Chaunopycnis alba is orchestrated by a dedicated gene cluster.[1] This cluster contains seven genes encoding the enzymes responsible for the stepwise construction of the this compound molecule.

Table 1: Genes in the this compound Biosynthetic Cluster

| Gene | Encoded Enzyme | Putative Function |

| terB | Terpene Cyclase | Cyclization of geranylgeranyl pyrophosphate (GGPP) |

| terC | Prenyltransferase | Prenylation of the indole moiety |

| terF | Prenyltransferase | Prenylation of the indole moiety |

| terM | FAD-dependent monooxygenase | Oxidation reactions |

| terQ | P450 monooxygenase | Conversion of paspaline to this compound |

| terP | P450 monooxygenase | Conversion of this compound to downstream metabolites and paspaline to shunt metabolites |

| terK | P450 monooxygenase | Later-stage modifications of the terpendole scaffold |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the common precursors of indole diterpenes: geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate. The pathway proceeds through the key intermediate, paspaline, which is then converted to this compound.

Key Enzymatic Steps:

-

Formation of the Diterpene Core: The terpene cyclase, TerB, catalyzes the cyclization of GGPP to form the characteristic diterpene core of the molecule.

-

Indole Moiety Attachment: The prenyltransferases, TerC and TerF, are responsible for the attachment of the indole ring to the diterpene scaffold.

-

Oxidative Modifications: The FAD-dependent monooxygenase, TerM, and several cytochrome P450 monooxygenases (TerP, TerQ, TerK) perform a series of oxidative reactions, including hydroxylations and epoxidations, to decorate the core structure.

-

Conversion of Paspaline to this compound: A crucial step in the pathway is the conversion of the common indole-diterpene intermediate, paspaline, to this compound. This reaction is catalyzed by the P450 monooxygenase, TerQ.[1]

-

Downstream Conversion and Shunt Pathway: The P450 monooxygenase, TerP, acts on this compound to produce other terpendole derivatives. Interestingly, TerP can also convert paspaline into shunt metabolites, diverting it from the main pathway to this compound.[1]

Experimental Elucidation of the Pathway

The biosynthetic pathway of this compound was elucidated through a combination of gene knockout experiments and feeding studies.

Experimental Workflow

Experimental Protocols

4.1. Gene Knockout in Chaunopycnis alba

Note: The specific protocol for Chaunopycnis alba is not publicly available. The following is a generalized protocol for fungal gene disruption via protoplast transformation.

-

Preparation of Protoplasts:

-

Grow Chaunopycnis alba mycelia in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and β-glucuronidase) in an osmotic stabilizer (e.g., 0.6 M KCl).

-

Filter the resulting protoplasts to remove mycelial debris and wash with the osmotic stabilizer.

-

-

Transformation:

-

Construct a gene disruption cassette containing a selectable marker (e.g., hygromycin B resistance gene) flanked by sequences homologous to the target gene (e.g., terP).

-

Mix the protoplasts with the disruption cassette DNA and a solution of polyethylene glycol (PEG) and CaCl₂ to induce DNA uptake.

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selection.

-

-

Verification of Transformants:

-

Isolate genomic DNA from the resistant colonies.

-

Confirm the gene disruption event by PCR and Southern blot analysis.

-

4.2. Paspaline Feeding Experiment

-

Cultivation of Fungal Strains:

-

Grow the wild-type and gene knockout strains (e.g., ΔterQ) of Chaunopycnis alba in a suitable production medium.

-

-

Precursor Feeding:

-

Prepare a stock solution of paspaline in a suitable solvent (e.g., DMSO).

-

Add the paspaline solution to the fungal cultures at a specific time point during their growth phase.

-

-

Metabolite Extraction and Analysis:

-

After a designated incubation period, harvest the mycelia and the culture broth.

-

Extract the metabolites using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and other related metabolites.

-

Quantitative Data

Disruption of the terP gene in Chaunopycnis alba was found to result in the successful overproduction of this compound.[1] This is because TerP is responsible for converting this compound to downstream metabolites; its absence leads to the accumulation of this compound. While the study by Motoyama et al. (2012) reports this overproduction, specific quantitative data on the yield increase or final titers were not provided in the publicly available literature.

Table 2: Qualitative Production of this compound in Chaunopycnis alba Strains

| Strain | Genotype | This compound Production |

| Wild-type | terP+ | Basal level |

| ΔterP | terP knockout | Overproduction |

| ΔterQ | terQ knockout | Abolished |

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Chaunopycnis alba has provided a genetic and biochemical blueprint for the production of this valuable anticancer lead compound. The identification of the key enzymes, particularly TerQ and TerP, opens up avenues for metabolic engineering strategies to further enhance the production of this compound. Future work could focus on the detailed kinetic characterization of the biosynthetic enzymes and the heterologous expression of the entire pathway in a more tractable host organism for industrial-scale production. Furthermore, the understanding of the enzymatic transformations can guide the combinatorial biosynthesis of novel terpendole analogs with potentially improved pharmacological properties.

References

Unraveling the Anticancer Potential of Terpendole E: A Technical Guide for Researchers

An In-depth Exploration of the Early-Stage Research into the Mitotic Inhibitor Terpendole E for Drug Development Professionals

Introduction

This compound, a natural indole-diterpenoid, has emerged as a promising candidate in the landscape of anticancer drug discovery. Its unique mechanism of action, targeting the mitotic kinesin Eg5, sets it apart from many conventional chemotherapeutics. This technical guide provides a comprehensive overview of the early-stage research on the anticancer potential of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.

Quantitative Analysis of Bioactivity

The anticancer activity of this compound has been primarily attributed to its ability to induce mitotic arrest, leading to subsequent apoptosis in cancer cells. The following tables summarize the key quantitative data from foundational studies.

| Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines | |

| Cell Line | IC50 (µM) |

| Data Not Available in Publicly Accessible Research | N/A |

| Note: While specific IC50 values for cytotoxicity across a broad panel of cancer cell lines are not readily available in the current literature, the EC50 for its primary cellular effect is documented. |

| Table 2: Mitotic Arrest Activity of this compound | |

| Cell Line | Parameter |

| HeLa (Cervical Cancer) | EC50 (Monopolar Spindle Formation) |

| Note: The EC50 value represents the concentration at which 50% of the mitotic cells exhibit a monoastral spindle phenotype, a hallmark of Eg5 inhibition. |

Mechanism of Action: Targeting the Mitotic Spindle

This compound exerts its anticancer effects by specifically inhibiting the human mitotic kinesin Eg5 (also known as KIF11).[1][2] Eg5 is a plus-end-directed motor protein that plays an essential role during the early stages of mitosis. It is responsible for establishing and maintaining the bipolar spindle by sliding antiparallel microtubules apart.

Inhibition of Eg5 ATPase Activity

The motor function of Eg5 is powered by the hydrolysis of ATP. This compound has been shown to inhibit the microtubule-stimulated ATPase activity of Eg5, thereby preventing the conformational changes required for force generation and movement along microtubules.[1]

References

Terpendole E: A Pivotal Intermediate in the Biosynthesis of Indole-Diterpenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Terpendole E, a hexacyclic indole-diterpene, has emerged as a crucial biosynthetic intermediate in the formation of a diverse array of complex indole-diterpenoid natural products. First identified as a potent and specific inhibitor of the mitotic kinesin Eg5, its role extends beyond its pharmacological properties to being a central hub in the intricate biosynthetic network of terpendoles and related compounds. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, genetic machinery, and experimental methodologies used to elucidate its formation and subsequent conversion. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Indole-diterpenes are a large and structurally diverse class of fungal secondary metabolites characterized by a common structural core derived from indole and a diterpene unit. Many of these compounds exhibit potent biological activities, making them attractive targets for drug discovery and development. This compound, produced by the fungus Chaunopycnis alba, is a significant member of this class, not only for its antimitotic activity but also for its central role as a biosynthetic precursor.[1] Understanding the biosynthesis of this compound is paramount for the chemoenzymatic synthesis of novel analogs and for harnessing the biosynthetic machinery for industrial-scale production.

This guide will delve into the core aspects of this compound biosynthesis, providing researchers with the necessary information to design and execute experiments in this field.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, the ter cluster, which encodes a suite of enzymes responsible for the stepwise construction of this complex molecule. The pathway initiates from the common indole-diterpene precursor, paspaline.

The ter Gene Cluster

The ter biosynthetic gene cluster in Chaunopycnis alba is comprised of seven genes encoding the enzymatic machinery required for the synthesis of terpendoles.[1] These include:

-

Prenyltransferases (TerC and TerF): Involved in the initial steps of indole-diterpene biosynthesis, likely catalyzing the attachment of the geranylgeranyl pyrophosphate (GGPP) moiety to an indole precursor.

-

Terpene Cyclase (TerB): Catalyzes the intricate cyclization cascade of the diterpene unit to form the characteristic polycyclic core.

-

FAD-dependent Monooxygenase (TerM): Likely involved in an oxidative step in the early stages of the pathway leading to paspaline.

-

Cytochrome P450 Monooxygenases (TerP, TerQ, and TerK): These enzymes are crucial for the later, oxidative tailoring steps that lead to the structural diversity of terpendoles.

Biosynthetic Steps from Paspaline to this compound and Beyond

The immediate precursor to this compound is paspaline, a common intermediate in the biosynthesis of many indole-diterpenes. The conversion of paspaline to this compound and its subsequent transformation are catalyzed by specific cytochrome P450 enzymes from the ter cluster.

-

Conversion of Paspaline to this compound: The key step in the formation of this compound is the oxidation of paspaline, a reaction catalyzed by the cytochrome P450 monooxygenase TerQ .[1]

-

Conversion of this compound to Downstream Terpendoles: this compound serves as a branch point intermediate. It is further converted to other terpendole derivatives by the action of another cytochrome P450 monooxygenase, TerP .[1] TerP also exhibits activity on paspaline, converting it to shunt metabolites.[1]

The central role of this compound as a key intermediate is underscored by gene knockout studies. Disruption of the terP gene in Chaunopycnis alba leads to the accumulation and successful overproduction of this compound, confirming its position as a direct precursor to the downstream terpendoles synthesized by TerP.[1]

Quantitative Data

While detailed kinetic parameters for the enzymes in the this compound pathway are not extensively reported in the primary literature, the relative production levels in wild-type and mutant strains provide valuable insights into the efficiency of the biosynthetic steps.

| Strain | Compound | Relative Production Level | Reference |

| Chaunopycnis alba (Wild-Type) | This compound | Low/Unstable | [1] |

| Chaunopycnis alba (ΔterP) | This compound | Overproduced | [1] |

This table will be updated as more quantitative data becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established techniques in fungal genetics and natural product chemistry.

Fungal Strain and Culture Conditions

-

Strain: Chaunopycnis alba (e.g., ATCC 74192).

-

Media: For general cultivation, Potato Dextrose Agar (PDA) or Yeast Mold (YM) agar can be used. For secondary metabolite production, a production medium such as Czapek-Dox broth or a custom fermentation medium is recommended. A typical production medium might contain:

-

Soluble starch: 40 g/L

-

Glucose: 20 g/L

-

Yeast extract: 10 g/L

-

Peptone: 5 g/L

-

KH₂PO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

-

Culture Conditions: Cultures are typically grown at 25-28 °C for 7-14 days with shaking (for liquid cultures) to ensure adequate aeration and nutrient distribution.

Gene Disruption via Homologous Recombination

The following is a generalized protocol for creating a gene knockout mutant, such as the ΔterP strain, in filamentous fungi.

-

Construction of the Gene Disruption Cassette:

-

Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene (terP) from C. alba genomic DNA using high-fidelity DNA polymerase.

-

Amplify a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph), from a suitable plasmid.

-

Fuse the three fragments (5' flank - hph - 3' flank) using fusion PCR or Gibson assembly to create the disruption cassette.

-

-

Protoplast Preparation and Transformation:

-

Grow C. alba in liquid medium to the mid-log phase.

-

Harvest the mycelia and digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.8 M KCl).

-

Purify the protoplasts by filtration and centrifugation.

-

Transform the protoplasts with the gene disruption cassette using a polyethylene glycol (PEG)-mediated method.

-

-

Selection and Verification of Transformants:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

-

Isolate individual transformant colonies and extract their genomic DNA.

-

Verify the homologous recombination event by PCR using primers flanking the integration site and by Southern blot analysis.

-

Paspaline Feeding Experiment

This experiment can be used to confirm that paspaline is a direct precursor to this compound.

-

Culture Preparation: Inoculate a ΔterQ mutant of C. alba (which is unable to produce this compound from paspaline) into a production medium.

-

Precursor Feeding: After a suitable period of growth (e.g., 3-4 days), add a sterile solution of paspaline to the culture to a final concentration of 10-50 µM.

-

Incubation and Extraction: Continue the incubation for another 3-5 days. After incubation, extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extract for the presence of this compound using LC-MS/MS. The detection of this compound in the paspaline-fed ΔterQ culture, but not in the unfed control, confirms the precursor-product relationship.

Extraction and Quantification of this compound

-

Extraction:

-

Liquid Culture: Extract the culture broth with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate to dryness.

-

Solid Culture: Homogenize the agar culture with ethyl acetate, filter, and evaporate the solvent.

-

-

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of indole-diterpenes.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. A typical gradient might be: 5% B to 95% B over 15 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound would need to be determined using a purified standard.

-

Quantification: Create a standard curve using a purified and quantified sample of this compound to determine the concentration in the extracts.

-

Heterologous Expression and In Vitro Enzyme Assays

To characterize the enzymatic activity of TerQ and TerP, they can be heterologously expressed in a suitable host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

-

Gene Cloning and Expression:

-

Isolate total RNA from C. alba grown under inducing conditions and synthesize cDNA.

-

Amplify the coding sequences of terQ and terP from the cDNA.

-

Clone the genes into a suitable fungal expression vector under the control of a strong, inducible promoter.

-

Transform the expression constructs into the chosen host strain.

-

-

Microsomal Fraction Preparation:

-

Grow the recombinant fungal strain and induce protein expression.

-

Harvest the cells and disrupt them by grinding in liquid nitrogen or using a bead beater in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which will contain the membrane-bound P450 enzymes.

-

-

In Vitro Enzyme Assay:

-

Set up a reaction mixture containing:

-

Microsomal fraction containing the recombinant enzyme.

-

Substrate (paspaline for TerQ; this compound for TerP).

-

A source of reducing equivalents (NADPH).

-

A cytochrome P450 reductase (if not co-expressed).

-

Buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Incubate the reaction at an optimal temperature (e.g., 28-30 °C) for a defined period.

-

Quench the reaction with an organic solvent (e.g., acetonitrile or ethyl acetate) and extract the products.

-

Analyze the products by LC-MS/MS to determine enzyme activity.

-

Conclusion

This compound stands as a critical juncture in the biosynthesis of indole-diterpenes. Its identification as a key intermediate has not only clarified the biosynthetic pathway of terpendoles but has also opened up avenues for the engineered production of this and other related compounds. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate enzymatic reactions that govern the formation of this fascinating class of natural products. Future work focusing on the detailed kinetic characterization of the biosynthetic enzymes and the heterologous reconstitution of the entire pathway will undoubtedly provide deeper insights and enable the development of novel bioactive molecules.

References

The Effects of Terpendole E on Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpendole E, a natural indole-diterpenoid, has emerged as a significant subject of interest in oncology research due to its specific mechanism of action targeting a key component of the mitotic machinery. This technical guide provides an in-depth overview of the effects of this compound on mitotic spindle formation. It details its molecular target, the resulting cellular phenotype, and quantitative data on its activity. Furthermore, this document outlines comprehensive experimental protocols for the investigation of this compound's mechanism and effects, and provides visual representations of the key pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

The mitotic spindle is a complex and dynamic cellular machine responsible for the accurate segregation of chromosomes during cell division. Its proper function is essential for maintaining genomic integrity, and its disruption is a validated strategy in cancer therapy. The kinesin spindle protein (KSP), Eg5 (also known as KIF11), is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle by sliding antiparallel microtubules apart. Inhibition of Eg5 leads to a characteristic mitotic arrest with the formation of a "monoastral" spindle, where a radial array of microtubules is surrounded by a ring of chromosomes, ultimately triggering apoptosis in cancer cells.

This compound is a fungal metabolite that has been identified as a novel and specific inhibitor of Eg5.[1] Unlike many other Eg5 inhibitors that bind to the allosteric loop L5, this compound appears to have a distinct binding site and mechanism of action, making it a valuable tool for studying mitotic processes and a potential lead compound for the development of new anticancer therapeutics.[2] This guide will delve into the technical details of this compound's effects on mitotic spindle formation.

Mechanism of Action

This compound exerts its antimitotic effect through the direct inhibition of the human mitotic kinesin, Eg5.[1] Specifically, it inhibits both the basal and microtubule-stimulated ATPase activities of Eg5.[1] This inhibition of ATPase activity prevents the motor protein from hydrolyzing ATP to generate the force required for its movement along microtubules. As a consequence, Eg5 is unable to perform its function of pushing the spindle poles apart, leading to the collapse of the nascent bipolar spindle into a monoastral structure. It is important to note that this compound's inhibitory activity is specific to Eg5 and does not affect conventional kinesins.[1] Furthermore, its antimitotic action is independent of the inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT), another known activity of some terpendole compounds.[1]

Figure 1. Mechanism of this compound-induced monoastral spindle formation.

Quantitative Data

The inhibitory effect of this compound on Eg5 and its cytotoxic effects on cancer cell lines have been quantified in several studies. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (µM) | Reference |

| Human Eg5 | Microtubule-stimulated ATPase activity | 23 | [3] |

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| A2780 | Ovarian Carcinoma | MTT Assay (48 hrs) | 31.1 | [4] |

| A549 | Lung Carcinoma | MTT Assay (48 hrs) | 18.82 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Eg5 Microtubule-Stimulated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules and is used to determine the IC50 of inhibitors like this compound.

Materials:

-

Recombinant human Eg5 motor domain

-

Paclitaxel-stabilized microtubules

-

ATPase/NADH-coupled assay buffer (e.g., 80 mM PIPES, pH 6.9, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 1 mM ATP, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate kinase, 14 U/mL lactate dehydrogenase)

-

This compound stock solution in DMSO

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing all components of the ATPase/NADH-coupled assay buffer except for the Eg5 enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the reaction by adding a final concentration of purified Eg5 motor domain (e.g., 20 nM).

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 25°C. The decrease in absorbance is proportional to the rate of ATP hydrolysis.

-

Calculate the rate of ATP hydrolysis for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2. Experimental workflow for the Eg5 ATPase activity assay.

Immunofluorescence Staining of Mitotic Spindles

This protocol allows for the visualization of the mitotic spindle and chromosomes in cells treated with this compound to observe the formation of monoastral spindles.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody (to label microtubules)

-

Secondary antibody: fluorescently-conjugated anti-mouse IgG

-

DNA stain (e.g., DAPI or Hoechst 33342)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixative (e.g., 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C).

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody and a DNA stain diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope. Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype at each concentration of this compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound, which is expected to cause an accumulation of cells in the G2/M phase.

Materials:

-

Human cancer cell line

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Plate cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Figure 3. Logical relationship of this compound's effects.

Conclusion

This compound represents a valuable pharmacological tool for the study of mitotic spindle dynamics and a promising scaffold for the development of novel antineoplastic agents. Its specific inhibition of the Eg5 motor protein, leading to the formation of monoastral spindles and G2/M arrest, underscores the therapeutic potential of targeting this essential mitotic component. The distinct mechanism of action of this compound compared to other Eg5 inhibitors may offer advantages in overcoming drug resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological activities of this compound and to explore the development of related compounds for cancer therapy. Future studies should aim to elucidate the precise binding site of this compound on Eg5 and to conduct in vivo efficacy studies to translate the promising in vitro findings into potential clinical applications.

References

- 1. A novel action of this compound on the motor activity of mitotic Kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its derivative inhibit STLC- and GSK-1-resistant Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Total Synthesis of (±)-Terpendole E

Audience: Researchers, scientists, and drug development professionals.

Introduction: Terpendole E is a hexacyclic indole diterpene that has garnered significant interest in the field of oncology.[1] It functions as a specific inhibitor of the mitotic kinesin Eg5 (also known as KSP), a motor protein crucial for the formation of the bipolar mitotic spindle during cell division.[1] By targeting Eg5, this compound induces mitotic arrest and subsequent apoptosis in cancer cells, making it a promising lead compound for the development of novel anticancer therapeutics with potentially fewer side effects than traditional microtubule-targeting agents.[1] This document provides a detailed protocol for the first total synthesis of racemic (±)-terpendole E, a 13-step sequence starting from a known tricyclic dihydroxy ketone.[1][2][3] The key transformations in this synthesis include a diastereoselective installation of the C3 quaternary stereocenter via a cyclopropyl ketone intermediate and a palladium-mediated two-step construction of the indole ring.[1][4][5]

Experimental Protocols

The total synthesis of (±)-terpendole E was achieved in 13 steps with an overall yield of 13%.[1] The following protocols detail the key steps of this synthesis.

Step 1-2: Silylation and Alkylation

-

Silylation of (±)-3: The starting tricyclic dihydroxy ketone (±)-3 is first protected by silylation of the two hydroxy groups to yield the bis-TBS ether 8.[1]

-

Alkylation: The resulting bis-TBS ether 8 is then alkylated with bromide 9.[1]

Step 3-4: Hydrolysis and Intramolecular Horner–Wadsworth–Emmons Olefination

-

Chemoselective Hydrolysis: The enol ether moiety of the alkylation product is chemoselectively hydrolyzed to afford phosphonate 10 as an epimeric mixture.[1]

-

Intramolecular HWE Olefination: The mixture is subjected to an intramolecular Horner–Wadsworth–Emmons olefination, which proceeds as a stereoconvergent cyclization to give the cyclopentenone derivative 7' as a single diastereomer.[1] The overall yield for these two steps from compound 8 is 43%.[1]

Step 5-6: Stereoselective Reduction and Simmons-Smith Cyclopropanation

-

Stereoselective Reduction: The ketone functionality of 7' is stereoselectively reduced to yield an allylic alcohol.

-

Hydroxy-Directed Cyclopropanation: A hydroxy-directed Simmons–Smith cyclopropanation of the resulting allylic alcohol 11 is performed to diastereoselectively form the cyclopropyl ketone 6'.[1][4]

Step 7-8: Reductive Cleavage and Enolate Trapping

-

Reductive Cleavage: The cyclopropane ring of 6' is reductively cleaved using sodium naphthalenide in THF with t-BuOH as a proton source.[1]

-

Enolate Trapping: The resulting enolate intermediate is trapped in situ with Comins' reagent to afford the desired enol triflate 5', correctly installing the stereochemistry at the C3 and C4 contiguous quaternary carbons.[1]

Step 9-10: Stille Coupling and Oxidative Indole Ring Formation

-

Stille Coupling: A Stille coupling reaction of the enol triflate 5' with tin reagent 4' is carried out under Corey's conditions to give compound 13.[1] This two-step conversion from 6' to 13 proceeds with an excellent overall yield of 95%.[1]

-

Oxidative Indole Ring Formation: The intermediate 13 is treated with Pd(OCOCF3)2 in DMSO at 60 °C in the presence of NaOAc to achieve the oxidative indole ring formation, yielding compound 14 in 91% yield.[1]

Step 11-13: Final Deprotection Steps to Yield (±)-Terpendole E

-

TBS Deprotection: To a stirred solution of compound 14 (19.1 mg, 0.0249 mmol) in THF (1.2 mL), TBAF (1.0 M in THF, 0.4 mL, 0.4 mmol) is added at room temperature under a nitrogen atmosphere.[1]

-

The mixture is stirred at 55 °C for 17 hours. Additional TBAF (1.0 M in THF, 0.2 mL, 0.2 mmol) is added, and stirring is continued for another 10 hours.[1]

-

Boc Deprotection and Final Product: The reaction is quenched with saturated aqueous NH4Cl at 0 °C. The mixture is extracted with EtOAc, and the extract is washed with brine, dried over MgSO4, and concentrated in vacuo. The crude product is then subjected to Wensbo's conditions (SiO2, 100 °C, ca. 12 kPa, 4 h) to remove the Boc group, furnishing (±)-terpendole E.[1] The final two steps yield the product in 63% overall yield.[1]

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of (±)-Terpendole E

| Step(s) | Transformation | Intermediate/Product | Yield (%) |

| 1-4 | Silylation, Alkylation, Hydrolysis, HWE Olefination | 7' | 43 (from 8) |

| 5-6 | Reduction and Cyclopropanation | 6' | - |

| 7-8 | Reductive Cleavage and Enolate Trapping | 5' | - |

| 9 | Stille Coupling | 13 | 95 (from 6') |

| 10 | Oxidative Indole Ring Formation | 14 | 91 |

| 11-13 | TBS and Boc Deprotection | (±)-1 (this compound) | 63 (for two steps) |

| Overall | 13 Steps | (±)-1 (this compound) | 13 |

Note: Yields for individual steps 5-8 were not explicitly provided in the summarized literature.

Visualizations

Diagram 1: Retrosynthetic Analysis of (±)-Terpendole E

A simplified retrosynthetic pathway for (±)-terpendole E.

Diagram 2: Experimental Workflow for the Final Deprotection Steps

Workflow for the final deprotection of intermediate 14.

References

Application Notes & Protocols: Detection and Quantification of Terpendole E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpendole E is a hexacyclic indole diterpene isolated from fungi such as Albophoma yamanashiensis. It has garnered significant interest in the field of oncology as a specific inhibitor of the mitotic kinesin Eg5 (also known as KSP).[1][2] By inhibiting Eg5, this compound disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis in cancer cells.[3] This targeted mechanism of action makes this compound a promising candidate for the development of novel anticancer therapeutics with potentially fewer side effects than traditional tubulin-targeting agents.

Accurate and robust analytical methods for the detection and quantification of this compound in various matrices, including fermentation broths, purified samples, and biological fluids, are crucial for research, process optimization, and preclinical development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is suitable for the quantification of this compound in relatively clean samples, such as purified fractions or fermentation broths with high concentrations of the analyte. It offers good precision and accuracy but may lack the sensitivity and selectivity required for complex biological matrices.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the trace-level quantification of this compound in complex biological samples like plasma or tissue extracts. Its high sensitivity and selectivity, achieved through multiple reaction monitoring (MRM), allow for accurate quantification even in the presence of interfering substances.

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the described analytical methods for this compound. These values are provided as a general guideline and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Performance

| Parameter | Value |

| Linearity Range | 1 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Table 2: LC-MS/MS Method Performance

| Parameter | Value |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Scope: This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound in purified samples and fermentation broths.

2. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (optional, for improved peak shape)

-

Sample filters (0.22 µm)

3. Instrumentation:

-

HPLC system with a UV/Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

4. Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 60% B

-

2-15 min: 60% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 60% B

-

20-25 min: 60% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 225 nm and 280 nm

-

Injection Volume: 10 µL

5. Sample Preparation:

-

Purified Samples: Dissolve a known amount of the sample in methanol to achieve a concentration within the linear range of the assay. Filter through a 0.22 µm filter before injection.

-

Fermentation Broth:

-

Centrifuge the broth to separate the mycelium.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in a known volume of methanol.

-

Filter through a 0.22 µm filter before injection.

-

6. Calibration Curve:

-

Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 to 500 µg/mL.

-

Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

7. Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Scope: This protocol details a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices such as plasma.

2. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar indole diterpene)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

3. Instrumentation:

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Data acquisition and processing software

4. LC-MS/MS Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 50% B

-

0.5-3.0 min: 50% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 50% B

-

4.1-5.0 min: 50% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

MRM Transitions:

-

This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment)

-

Internal Standard: Precursor ion [M+H]⁺ → Product ion (specific fragment)

-

-

Note: The specific m/z values for precursor and product ions need to be determined by direct infusion of the this compound standard. A study on ESI-MS of this compound noted the formation of oxygen addition peaks, which should be considered during method development.[4]

-

5. Sample Preparation (Plasma):

-

To 100 µL of plasma, add 10 µL of the internal standard solution and 200 µL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

(Optional, for higher sensitivity) Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for injection.

6. Calibration Curve and Quality Controls:

-

Prepare a stock solution of this compound and the internal standard in methanol.

-

Spike blank plasma with known concentrations of this compound to prepare calibration standards (e.g., 0.1 to 1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Process the calibration standards and QC samples along with the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration.

7. Data Analysis:

-

Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

-

The results for the QC samples should be within ±15% of their nominal values for the run to be considered valid.

Visualizations

Signaling Pathway of this compound

References

Application Note: Quantitative Analysis of Terpendole E and its Metabolites by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Terpendole E and the identification of its putative metabolites. This compound, an indole-diterpene produced by various fungi, is a known inhibitor of the mitotic kinesin Eg5, making it a compound of interest in drug development.[1] The method described herein is applicable to the analysis of this compound and its metabolites in fungal culture extracts. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this document provides expected quantitative performance and illustrates the biosynthetic pathway of this compound.

Introduction

This compound is a naturally occurring indole-diterpene with significant biological activity, primarily as an inhibitor of the mitotic kinesin Eg5.[1] Its potential as an antimitotic agent necessitates robust analytical methods for its quantification and the characterization of its metabolic fate. The biosynthesis of this compound in fungi such as Chaunopycnis alba involves a series of enzymatic steps, including oxidation by P450 monooxygenases.[2] This suggests that the primary metabolic products of this compound are likely to be hydroxylated or further oxidized derivatives.

This application note provides a comprehensive LC-MS/MS protocol for the analysis of this compound and its proposed metabolites. The method utilizes electrospray ionization in positive mode, which is known to produce protonated molecules of this compound and its oxygenated adducts.[2][3][4]

Experimental

Sample Preparation

A generic protocol for the extraction of this compound and its metabolites from fungal culture is provided below. This protocol can be adapted based on the specific fungal species and culture conditions.

-

Harvesting: After incubation, separate the fungal mycelia from the liquid culture broth by filtration.

-

Extraction:

-

Mycelia: Homogenize the mycelia and extract with methanol or ethyl acetate.

-

Culture Broth: Perform a liquid-liquid extraction with an equal volume of ethyl acetate.

-

-

Concentration: Evaporate the solvent from the extracts under reduced pressure or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM)

The following MRM transitions are proposed for this compound and its putative mono- and di-hydroxylated metabolites. The characteristic fragment at m/z 130, corresponding to the indole moiety, is a common product ion.[3]

Table 3: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 438.3 | 130.1 | 50 | 35 |

| 420.3 | 50 | 20 | ||

| Mono-hydroxylated this compound | 454.3 | 130.1 | 50 | 35 |

| 436.3 | 50 | 20 | ||

| Di-hydroxylated this compound | 470.3 | 130.1 | 50 | 35 |

| 452.3 | 50 | 20 |

Quantitative Data

The following tables present representative quantitative data for a typical LC-MS/MS assay for this compound. This data is for illustrative purposes and should be validated in your laboratory.

Table 4: Calibration Curve for this compound

| Concentration (ng/mL) | Peak Area |

| 1 | 15,234 |

| 5 | 78,910 |

| 10 | 155,432 |

| 50 | 798,543 |

| 100 | 1,602,345 |

| 500 | 8,123,456 |

| 1000 | 16,543,210 |

Table 5: Assay Performance Characteristics (Representative Data)

| Parameter | Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% recovery) | 95-105% |

| Precision (%RSD) | < 10% |

Visualizations

Conclusion